molecular formula C7H14O2S B2416667 Tert-butyl 3-sulfanylpropanoate CAS No. 59854-14-7

Tert-butyl 3-sulfanylpropanoate

Cat. No.: B2416667
CAS No.: 59854-14-7
M. Wt: 162.25
InChI Key: LZNOWAWVWWPHES-UHFFFAOYSA-N
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Description

Tert-butyl 3-sulfanylpropanoate is an organic compound with the molecular formula C7H14O2S. It is also known as tert-butyl 3-mercaptopropanoate. This compound is characterized by the presence of a tert-butyl ester group and a sulfanyl (thiol) group attached to a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-sulfanylpropanoate typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-sulfanylpropanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfanylpropanoate involves its reactivity due to the presence of the sulfanyl group. This group can form covalent bonds with various molecular targets, including proteins and enzymes. The ester group can undergo hydrolysis to release the active sulfanyl group, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

    Tert-butyl 3-mercaptopropanoate: Similar structure but with a different functional group.

    Ethyl 3-mercaptopropanoate: Similar backbone but with an ethyl ester group instead of tert-butyl.

    Methyl 3-mercaptopropanoate: Similar backbone but with a methyl ester group.

Uniqueness: Tert-butyl 3-sulfanylpropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance is a factor.

Properties

IUPAC Name

tert-butyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2,3)9-6(8)4-5-10/h10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOWAWVWWPHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-14-7
Record name tert-butyl 3-sulfanylpropanoate
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